N,N'-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride
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Overview
Description
N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a disulfide bridge, which is a key functional group in many biological and chemical processes. The presence of methoxyphenyl groups further enhances its reactivity and potential utility in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride typically involves the reaction of 4-(p-methoxyphenyl)butylamine with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the integrity of the disulfide bridge. Common solvents used in this synthesis include dichloromethane and ethanol, with reaction temperatures maintained between 0°C and 25°C to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s disulfide bridge makes it useful in studying protein folding and disulfide bond formation in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride involves its ability to interact with various molecular targets through its disulfide bridge and methoxyphenyl groups. The disulfide bridge can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways and cellular processes, making the compound a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but lacks the disulfide bridge, making it less reactive in certain applications.
N,N,N’,N’-Tetramethyl-p-phenylenediamine: Contains a similar aromatic structure but differs in functional groups and reactivity.
4,4’-Dimethoxydiphenylamine: Shares the methoxyphenyl groups but lacks the disulfide bridge, affecting its chemical behavior.
Uniqueness
N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride is unique due to its combination of a disulfide bridge and methoxyphenyl groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
36894-65-2 |
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Molecular Formula |
C26H42Cl2N2O2S2 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)butyl-[2-[2-[4-(4-methoxyphenyl)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C26H40N2O2S2.2ClH/c1-29-25-13-9-23(10-14-25)7-3-5-17-27-19-21-31-32-22-20-28-18-6-4-8-24-11-15-26(30-2)16-12-24;;/h9-16,27-28H,3-8,17-22H2,1-2H3;2*1H |
InChI Key |
DFAXIWKIBAGXSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC[NH2+]CCSSCC[NH2+]CCCCC2=CC=C(C=C2)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
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